N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide
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Overview
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide” is an organic compound that belongs to the class of compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine ring system. This structure consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide, have shown promise in anticancer and anti-inflammatory applications. For example, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines that exhibited cytotoxic activities against cancer cell lines HCT-116 and MCF-7, and also inhibited 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Adenosine Receptor Affinity
Compounds in the pyrazolo[3,4-d]pyrimidine class have been investigated for their affinity to adenosine receptors. Harden et al. (1991) explored pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, finding that specific substitutions could enhance affinity for adenosine receptors, which are important in various physiological processes (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Antioxidant Activities
Further research by Farag and Fahim (2019) into pyrazole and pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, revealed significant antimicrobial and antioxidant activities. These findings suggest potential applications in treating infections and managing oxidative stress (Farag & Fahim, 2019).
Antiproliferative and Proapoptotic Effects
Another study by Carraro et al. (2006) highlighted the antiproliferative and proapoptotic effects of pyrazolo[3,4-d]pyrimidine derivatives on cancer cells, suggesting their potential as cancer therapeutics. They specifically inhibit Src phosphorylation and affect the expression of the anti-apoptotic gene BCL2 (Carraro et al., 2006).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) investigated pyrimidine-linked pyrazole heterocyclics, related to pyrazolo[3,4-d]pyrimidines, for their insecticidal and antibacterial properties. This research opens avenues for potential applications in agriculture and infection control (Deohate & Palaspagar, 2020).
Future Directions
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be investigated further, given the wide range of activities exhibited by related compounds .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-18(2,3)23-16-14(11-20-23)17(25)22(12-19-16)21-15(24)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHJWJQLNFEFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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